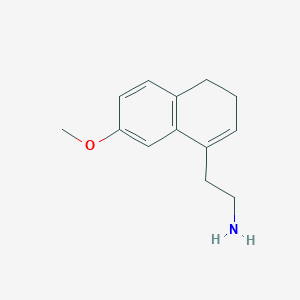

2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)ethan-1-amine

Description

Chemical Structure: The compound features a partially saturated naphthalene ring (3,4-dihydronaphthalene) with a methoxy group at the 7th position and a primary ethylamine side chain at the 1st position. Molecular Formula: C₁₃H₁₇NO; Molecular Weight: 203.29 g/mol. Key Properties:

Properties

IUPAC Name |

2-(7-methoxy-3,4-dihydronaphthalen-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-15-12-6-5-10-3-2-4-11(7-8-14)13(10)9-12/h4-6,9H,2-3,7-8,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEZNCCWLSSNPLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCC=C2CCN)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Industrial Synthesis via (7-Methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile Intermediate

One industrially viable method involves the synthesis of (7-methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile as a key intermediate, which can subsequently be converted to the target amine.

- Starting Materials : 7-Methoxy-1-tetralone, cyanoacetic acid, aniline, heptanoic acid, and toluene.

- Procedure :

- In a large reactor (e.g., 670 L), 85.0 kg of 7-methoxy-1-tetralone is dissolved in toluene.

- 60.3 kg of cyanoacetic acid and 15.6 kg of heptanoic acid are added along with 11.0 kg of aniline.

- The mixture is heated under reflux at 48-50 °C until all starting materials are consumed.

- After cooling, the precipitate is filtered and washed with toluene.

- The filtrate is washed with 2N sodium hydroxide solution, then neutralized with water.

- Solvent removal followed by recrystallization from ethanol/water (80/20) yields the acetonitrile intermediate with 87% yield and >99% purity.

This intermediate can then be further processed to the amine via hydrogenation or other reductive methods.

Schmidt Reaction for Tetrahydrobenzazepinone Intermediate

A related synthetic approach involves the Schmidt reaction on 7-methoxy-1-tetralone to form 8-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one, which can be further transformed into the amine.

- Reagents and Conditions :

- 7-Methoxy-1-tetralone (5.0 g, 0.028 mol) is combined with polyphosphoric acid (80 g) in a nitrogen atmosphere.

- Sodium azide (2.2 g, 0.034 mol) is added portionwise.

- The mixture is heated to 55 °C and stirred overnight.

- The reaction mixture is poured into water, precipitate filtered, washed with water and hexane, and dried.

- Yield and Purity :

This intermediate can be converted to the target amine by further functional group transformations.

Catalytic Hydrogenation of (7-Methoxy-3,4-naphthyl)acetonitrile

- Procedure :

- (7-Methoxy-3,4-naphthyl)acetonitrile (200 g, 1.0 mol) is dissolved in 400 mL dimethyl sulfoxide.

- 20 g of 4Å molecular sieves and 10 g of 5% palladium on activated carbon catalyst are added.

- The mixture is heated to reflux at 20 °C for 4.5 hours.

- After reaction completion, the solution is filtered and extracted with toluene.

- Organic phase is concentrated to yield (7-methoxy-1-naphthyl)acetonitrile with 95% yield.

This step is critical in reducing the nitrile group to the corresponding amine.

Summary of Key Preparation Steps and Yields

| Step | Reaction Type | Starting Material(s) | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Knoevenagel condensation | 7-Methoxy-1-tetralone, cyanoacetic acid, aniline | Reflux in toluene, 48-50 °C | 87 | Intermediate: (7-methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile |

| 2 | Schmidt reaction | 7-Methoxy-1-tetralone, sodium azide, polyphosphoric acid | 55 °C, overnight stirring | 62 | Forms tetrahydrobenzazepinone intermediate |

| 3 | Catalytic hydrogenation | (7-Methoxy-3,4-naphthyl)acetonitrile | Pd/C, DMSO, reflux, 4.5 h | 95 | Reduction of nitrile to amine |

Research Findings and Analytical Data

- Purity : The industrial synthesis route achieves >99% chemical purity after recrystallization.

- Melting Points : The intermediates show consistent melting points (e.g., 103-104 °C for tetrahydrobenzazepinone).

- Spectroscopic Characterization : 1H-NMR and LC/MS data confirm the chemical structures at each step.

- Catalyst Efficiency : Palladium on carbon demonstrates high catalytic efficiency for nitrile reduction under mild conditions.

- Reaction Optimization : Use of molecular sieves improves catalyst performance by removing moisture.

Chemical Reactions Analysis

Types of Reactions: 2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)ethan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be employed to reduce any functional groups present.

Substitution: Substitution reactions can introduce different substituents at various positions on the naphthalene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.

Major Products Formed:

Oxidation Products: Oxidation can yield ketones or carboxylic acids.

Reduction Products: Reduction can produce amines or alcohols.

Substitution Products: Substitution reactions can lead to the formation of halogenated or alkylated derivatives.

Scientific Research Applications

2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)ethan-1-amine has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in biochemical assays to study enzyme interactions.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)ethan-1-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Substituent Effects

Table 1: Key Structural and Functional Comparisons

Physicochemical Properties

- LogP Comparison :

- Solubility : The primary amine enhances water solubility relative to tertiary amines (e.g., piperidine derivatives in ) .

Biological Activity

2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)ethan-1-amine, also known as Agomelatine impurity or compound 1353100-18-1, is a derivative of Agomelatine, an antidepressant known for its melatonergic and serotonergic activity. This compound has garnered interest due to its potential biological activities, including cytotoxic effects against various cancer cell lines, as well as its role in modulating neurological functions.

- Molecular Formula : C13H18ClNO

- Molecular Weight : 239.74 g/mol

- CAS Number : 1353100-18-1

- Synonyms : Agomelatine impurity 44, this compound hydrochloride

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its cytotoxic properties and potential therapeutic applications.

Cytotoxic Activity

Recent studies have demonstrated that compounds related to this compound exhibit significant cytotoxic effects against several cancer cell lines:

The above table indicates that several derivatives of the compound show IC50 values significantly lower than that of Doxorubicin, a commonly used chemotherapeutic agent.

The mechanism by which these compounds exert their cytotoxic effects has been linked to the activation of apoptotic pathways and the inhibition of cell proliferation. For instance:

- Apoptosis Induction : Some derivatives have been shown to induce apoptosis in cancer cells by increasing the levels of cleaved PARP and decreasing anti-apoptotic proteins like Bcl-2.

- p53 Activation : Certain studies suggest that these compounds may activate p53-dependent pathways, leading to growth inhibition in human cancer cells.

Case Studies and Research Findings

A significant body of research has focused on the synthesis and biological evaluation of compounds related to Agomelatine and its derivatives:

Study Example

In one study, a series of new dihydronaphthalene derivatives were synthesized and evaluated for their cytotoxic activity against MCF-7 cells. The results indicated that these compounds exhibited potent activity compared to standard treatments, highlighting their potential as novel anticancer agents .

Additionally, another research effort explored the structure–activity relationship (SAR) of similar compounds and found that modifications in the chemical structure could enhance their selectivity and potency against specific cancer cell lines .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)ethan-1-amine, and how can intermediates be characterized?

- Methodological Answer : The compound is synthesized via reductive amination or multi-step reactions involving intermediates like 7-methoxy-3,4-dihydronaphthalen-1-one. A common method involves reacting 7-methoxy-3,4-dihydronaphthalen-1-yl ethylamine hydrochloride with sodium acetate and acetic anhydride in ethanol under reflux conditions. Key steps include purification via recrystallization and validation using melting point analysis and NMR spectroscopy. Intermediate characterization employs HPLC for purity assessment (>98%) and mass spectrometry for molecular weight confirmation .

Q. How is the structural integrity of this compound validated in synthetic workflows?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the methoxy group at position 7, the dihydronaphthalene ring, and the ethylamine chain. For example, the methoxy proton appears as a singlet near δ 3.8 ppm, while aromatic protons in the dihydronaphthalene system show distinct splitting patterns. Infrared (IR) spectroscopy verifies functional groups (e.g., N-H stretch at ~3300 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms the molecular formula (e.g., C₁₃H₁₇NO) .

Q. What in vitro biological assays are suitable for preliminary activity screening?

- Methodological Answer : Initial screening focuses on receptor binding assays (e.g., serotonin or adrenergic receptors due to structural similarity to phenethylamines). Radioligand displacement assays using [³H]-labeled ligands quantify binding affinity (IC₅₀ values). Functional assays (e.g., cAMP accumulation) assess agonism/antagonism. Cell viability assays (MTT or resazurin) rule off-target cytotoxicity. Dose-response curves are generated using concentrations from 1 nM to 100 μM .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the compound’s stereochemistry?

- Methodological Answer : SC-XRD using SHELXL (via the SHELX suite) is employed for precise structural determination. Crystals are grown via vapor diffusion (e.g., using methanol/water). Data collection at low temperature (100 K) minimizes thermal motion artifacts. Refinement parameters (R₁, wR₂) should achieve <5% for high-resolution datasets (<1.0 Å). The dihydronaphthalene ring puckering and methoxy group orientation are validated using displacement ellipsoid plots .

Q. How can researchers resolve contradictions in reported synthetic yields or analytical data?

- Methodological Answer : Discrepancies often arise from variations in reaction conditions (e.g., catalyst loading, solvent polarity). Systematic optimization using Design of Experiments (DoE) identifies critical factors (e.g., temperature, reagent stoichiometry). Analytical inconsistencies (e.g., NMR peak splitting) are addressed by comparing spectra under standardized conditions (same solvent, concentration). Collaborative data sharing via platforms like PubChem or CCDC ensures reproducibility .

Q. What strategies elucidate structure-activity relationships (SAR) for this compound in neurotransmitter modulation?

- Methodological Answer : SAR studies involve synthesizing analogs with modified methoxy position, ethylamine chain length, or dihydronaphthalene saturation. Biological testing against monoamine transporters (SERT, NET) identifies critical substituents. For example:

| Substituent Modification | SERT IC₅₀ (nM) | NET IC₅₀ (nM) |

|---|---|---|

| 7-Methoxy (parent) | 120 ± 15 | 450 ± 30 |

| 6-Methoxy | 950 ± 110 | 2200 ± 200 |

| Saturated naphthalene | >10,000 | >10,000 |

| Methoxy at position 7 and partial ring unsaturation are essential for activity . |

Q. How can molecular docking and dynamics simulations predict binding modes to biological targets?

- Methodological Answer : Docking studies (e.g., AutoDock Vina) use crystal structures of target receptors (e.g., 5-HT₂A, PDB ID: 6WGT). Protonation states are adjusted at physiological pH (e.g., ethylamine as -NH₃⁺). Molecular dynamics (MD) simulations (AMBER or GROMACS) over 100 ns trajectories assess binding stability. Key interactions include hydrogen bonds between the methoxy group and Ser159, and π-π stacking with Phe338. Free energy calculations (MM-PBSA) quantify binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.